Octahydrocyclopenta[c]pyrrol-1-one: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Octahydrocyclopenta[c]pyrrol-1-one: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
Octahydrocyclopenta[c]pyrrol-1-one (CAS No. 56593-76-1), frequently designated as hexahydrocyclopenta[c]pyrrol-1(2H)-one, is a highly versatile bicyclic lactam[1]. In the realm of pharmaceutical development, this compound occupies a dual role: it is rigorously monitored as a degradation product and synthetic impurity (Gliclazide Impurity 21) in the manufacturing of sulfonylurea antidiabetics[1][2], and it serves as a privileged, conformationally restricted scaffold in modern rational drug design. By replacing flexible alkyl chains or monocyclic rings with the octahydrocyclopenta[c]pyrrole core, medicinal chemists have successfully achieved "scaffold hopping" to improve metabolic stability, aqueous solubility, and target binding affinity in advanced therapeutics, including Bcl-2 and GlyT1 inhibitors[3][4].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and pharmacological utility of octahydrocyclopenta[c]pyrrol-1-one, equipping drug development professionals with actionable, self-validating protocols.
Chemical Identity and Physicochemical Profiling
The structural architecture of octahydrocyclopenta[c]pyrrol-1-one consists of a cyclopentane ring fused to a pyrrolidone (lactam) ring. The cis-fused stereochemistry of the bridgehead carbons is critical for maintaining the specific spatial orientation required for target protein interaction. The inherent ring strain and the presence of the hydrogen-bond-donating/accepting lactam moiety dictate its physicochemical behavior.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | hexahydrocyclopenta[c]pyrrol-1(2H)-one[2] |
| CAS Registry Number | 56593-76-1[1] |
| Molecular Formula | C₇H₁₁NO[1] |
| Molecular Weight | 125.17 g/mol [1] |
| Monoisotopic Mass | 125.084 Da[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[1] |
| Heavy Atom Count | 9[1] |
| SMILES | O=C1NCC2CCC12 (Canonical)[2] |
| Common Synonyms | Gliclazide Impurity 21; Cyclopenta[c]pyrrol-1(2H)-one, hexahydro-[1][2] |
Pharmacological Significance & Scaffold Hopping
The octahydrocyclopenta[c]pyrrole framework is a "privileged scaffold" due to its ability to lock pharmacophores into bioactive conformations while minimizing entropic penalties upon target binding.
Bcl-2 Inhibition and Apoptotic Regulation
The Bcl-2 family of proteins regulates apoptosis through heterodimerization, mediated by the insertion of the BH3 domain of a pro-apoptotic protein into the hydrophobic cleft of an anti-apoptotic protein (e.g., Bcl-2, Bcl-xL)[3][5]. Small molecule BH3 mimetics utilize the octahydrocyclopenta[c]pyrrole scaffold to precisely project functional groups into the P2 and P4 pockets of the BH3 binding groove[3]. The bicyclic rigidity ensures that the molecule resists metabolic degradation while maintaining the high binding affinity necessary to displace pro-apoptotic proteins, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent cancer cell death[3][5].
GlyT1 Inhibition and CNS Therapeutics
In central nervous system (CNS) drug development, the scaffold has been utilized to develop inhibitors of the type 1 glycine transporter (GlyT1) for schizophrenia treatment. Scaffold hopping from earlier clinical candidates to hexahydrocyclopenta[c]pyrrole derivatives demonstrated a marked improvement in both aqueous solubility and metabolic stability, overcoming the poor pharmacokinetic profiles of previous flexible-chain analogs[4].
Figure 1: Mechanism of action for Bcl-2 inhibitors utilizing the bicyclic pyrrolidone scaffold.
Synthetic Methodologies
The synthesis of non-substituted octahydrocyclopenta[c]pyrrole derivatives is typically achieved via the hydrogenation of 1,2-dicyanocyclo-1-pentene or the regioselective reductive desymmetrization of cyclic imides[6][7]. The following protocol details the reduction of cyclopenta[c]pyrrole-1,3-dione to yield the target lactam.
Causality in Experimental Design
Reducing a symmetric bicyclic imide to a mono-lactam requires precise chemoselectivity. Standard catalytic hydrogenation often fails to stop at the lactam stage, leading to the fully reduced pyrrolidine. Therefore, a hydride donor system utilizing Sodium Borohydride (
Step-by-Step Protocol: Regioselective Imide Reduction
Reagents: Cyclopenta[c]pyrrole-1,3-dione (1.0 eq),
-
System Preparation: Purge a dry, round-bottom flask with inert Argon gas. Add cyclopenta[c]pyrrole-1,3-dione and anhydrous THF (0.2 M concentration).
-
Hydride Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add
in small portions over 15 minutes to control the exothermic release of hydrogen gas. -
Lewis Acid Activation: Dropwise, add
over 30 minutes via an addition funnel. Critical Step: The slow addition prevents over-reduction and maintains the regioselectivity of the mono-carbonyl reduction. -
Reflux & Conversion: Remove the ice bath and gradually heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol, 9:1).
-
Quenching: Cool the reaction to 0 °C and carefully quench with 2M HCl to destroy excess borane complexes. Stir for 1 hour at room temperature.
-
Extraction & Purification: Basify the aqueous layer to pH 9 using 10% NaOH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography to yield octahydrocyclopenta[c]pyrrol-1-one.
Figure 2: General synthetic workflow for Octahydrocyclopenta[c]pyrrol-1-one via imide reduction.
Analytical Characterization & Quality Control
As Gliclazide Impurity 21, the detection of octahydrocyclopenta[c]pyrrol-1-one is a critical quality attribute (CQA) in API manufacturing[1][8].
Causality in Analytical Method Design
The compound lacks a strong chromophore, making standard UV detection at higher wavelengths insensitive. Therefore, HPLC coupled with Mass Spectrometry (LC-MS) or low-wavelength UV detection (e.g., 210 nm) is required. The mobile phase must be acidic (pH ~2.5) to suppress the ionization of the lactam nitrogen and any residual carboxylic acids, ensuring sharp, symmetrical peak shapes and reproducible retention times on a reverse-phase C18 column.
Step-by-Step Protocol: HPLC-UV Impurity Tracking
-
Column Selection: Use a high-endurance C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Buffer B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 5% B to 60% B over 20 minutes. This ensures the polar octahydrocyclopenta[c]pyrrol-1-one elutes early, well-separated from the highly lipophilic Gliclazide API.
-
Sample Preparation: Dissolve the API sample in a diluent of Water:Acetonitrile (50:50) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Detection: Set the UV detector to 210 nm. Inject 10 µL of the sample.
-
Validation: Confirm the identity of the impurity peak by matching the retention time with a certified reference standard of CAS 56593-76-1[8]. For absolute structural confirmation, divert the flow to an ESI-MS operating in positive ion mode to detect the
ion at m/z 126.1.
References
- World Intellectual Property Organization. "Bcl-2 Inhibitors." Google Patents (WO2019210828A1).
-
American Chemical Society. "Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides... Synthesis of Hexahydrocyclopenta[c]pyrrole Frameworks." Organic Letters. Available at:[Link]
-
ResearchGate. "An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate." ResearchGate Publications. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 56593-76-1 | Hexahydrocyclopenta[c]pyrrol-1(2H)-one - AiFChem [aifchem.com]
- 3. WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112437772B - Bcl-2 inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 38173-52-3 | Gliclazide Impurity1(羧基格列齐特) | Gliclazide Impurity 1 (Carboxy Gliclazide) | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
